molecular formula C9H8F3NO2 B14042879 (E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime

(E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime

Cat. No.: B14042879
M. Wt: 219.16 g/mol
InChI Key: UVVGWVHFPSHDQW-UHFFFAOYSA-N
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Description

(E)-1-(4-(Trifluoromethoxy)phenyl)ethanone oxime is an oxime derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. Oximes are notable for their roles as acetylcholinesterase reactivators, metal-complexing ligands, and intermediates in organic synthesis .

Properties

IUPAC Name

N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVGWVHFPSHDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime typically involves the reaction of 4-(trifluoromethoxy)acetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The oxime group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethoxy group distinguishes this compound from other ethanone oximes. Key comparisons include:

Substituent Compound Example Key Properties Reference
Trifluoromethoxy (-OCF₃) (E)-1-(4-(Trifluoromethoxy)phenyl)ethanone oxime (hypothetical) High lipophilicity, electron-withdrawing effect, steric bulk. Inferred
Bromo (-Br) (E)-1-(4-Bromophenyl)ethanone oxime Moderate lipophilicity, electron-withdrawing. Crystal structure shows planar geometry .
Methoxy (-OCH₃) (E)-1-(4-Methoxy-3-nitrophenyl)ethanone oxime Electron-donating, reduces oxidative stability. Molecular weight: 210.19 g/mol .
Nitro (-NO₂) (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)ethanone oxime Strong electron-withdrawing, enhances reactivity. Synthesized in 86% yield .
Chloro (-Cl) (E)-1-(4-Chlorophenyl)(furan-2-yl)methanone oxime Moderate electron-withdrawing. Used in antibacterial studies .

Key Observations :

  • The trifluoromethoxy group likely increases lipophilicity compared to methoxy or nitro groups, improving membrane permeability .
  • Its steric bulk may influence crystal packing differently than smaller substituents like chloro or bromo .

Structural Insights from Crystallography

Crystal structures of analogs reveal:

  • (E)-1-(4-Bromophenyl)ethanone oxime: Planar geometry with intermolecular hydrogen bonding (N–H⋯O) .
  • Co(II) Schiff base complexes : Distorted tetrahedral geometry; ligand substituents affect metal coordination .

The trifluoromethoxy group’s bulk may disrupt packing efficiency, leading to distinct supramolecular architectures compared to smaller substituents .

Biological Activity

(E)-1-(4-(trifluoromethoxy)phenyl)ethanone oxime, also known as 4'-trifluoromethoxyacetophenone oxime, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C9H7F3O2
  • Molecular Weight : 204.15 g/mol
  • CAS Number : 85013-98-5
  • IUPAC Name : 1-[4-(trifluoromethoxy)phenyl]ethanone

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic processes.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) :
    • Several studies have highlighted the potential of compounds similar to this compound as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition constant (IC50) values for related compounds have been reported in the range of nanomolar concentrations, indicating strong inhibitory potential .
  • Monoamine Oxidase (MAO) :
    • The compound may also exhibit activity against monoamine oxidases, which are important for neurotransmitter metabolism. Some analogs have shown selectivity towards MAO-B, which is significant for developing treatments for depression and other mood disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological effects of this compound:

CompoundTargetIC50 Value (µM)Reference
Compound AAChE0.015
Compound BMAO-B0.020
This compoundAChETBD

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of trifluoromethoxyacetophenone derivatives, where it was found that modifications to the phenyl ring significantly influenced biological activity. The most active compounds showed potent inhibition against AChE and MAO-B, suggesting that structural variations can enhance efficacy .

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